molecular formula C7H4F3IO B8181226 1,3,5-Trifluoro-2-iodo-4-methoxybenzene

1,3,5-Trifluoro-2-iodo-4-methoxybenzene

Cat. No.: B8181226
M. Wt: 288.01 g/mol
InChI Key: KYOVSZRVMSOJEH-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a halogenated aromatic compound characterized by the presence of three fluorine atoms, one iodine atom, and one methoxy group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized through the direct halogenation of benzene derivatives. This involves the stepwise introduction of fluorine and iodine atoms using appropriate halogenating agents under controlled conditions.

  • Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution reactions, where a benzene ring is first iodinated, followed by fluorination and methoxylation steps.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Processes: Continuous flow chemistry can also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

1,3,5-Trifluoro-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of simpler aromatic compounds.

  • Substitution Reactions: Substitution reactions, such as nucleophilic aromatic substitution, can occur, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoro-2-iodo-4-methoxybenzoic acid.

  • Reduction Products: this compound derivatives with reduced halogen content.

  • Substitution Products: Amines, alcohols, and other nucleophilic substitution products.

Scientific Research Applications

1,3,5-Trifluoro-2-iodo-4-methoxybenzene has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

1,3,5-Trifluoro-2-iodo-4-methoxybenzene is compared with similar compounds such as 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene and 1-Iodo-3,5-bis(trifluoromethyl)benzene. Its uniqueness lies in the specific arrangement and combination of halogen atoms and the methoxy group, which confer distinct chemical and physical properties.

Comparison with Similar Compounds

  • 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene

  • 1-Iodo-3,5-bis(trifluoromethyl)benzene

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Properties

IUPAC Name

1,3,5-trifluoro-2-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVSZRVMSOJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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